molecular formula C11H10Cl2F2N4O4S B13439456 Hydroxy sulfentrazone

Hydroxy sulfentrazone

Cat. No.: B13439456
M. Wt: 403.2 g/mol
InChI Key: JZJKMWPTUGSZCH-UHFFFAOYSA-N
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Description

Hydroxy sulfentrazone is a derivative of sulfentrazone, a broad-spectrum herbicide used primarily for the control of broad-leaved weeds and some grass species. Sulfentrazone is known for its high aqueous solubility and volatility, making it effective in various agricultural settings .

Chemical Reactions Analysis

Hydroxy sulfentrazone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions vary but often include oxidized, reduced, or halogenated derivatives of this compound .

Scientific Research Applications

Hydroxy sulfentrazone has a wide range of scientific research applications:

Mechanism of Action

Hydroxy sulfentrazone exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, causing lipid peroxidation. This process results in chlorosis and desiccation of the plant, ultimately leading to its death .

Comparison with Similar Compounds

Hydroxy sulfentrazone is unique compared to other similar compounds due to its specific mechanism of action and chemical structure. Similar compounds include:

This compound stands out due to its high solubility and volatility, making it particularly effective in various agricultural settings .

Biological Activity

Hydroxy sulfentrazone, a derivative of sulfentrazone, is primarily recognized for its herbicidal properties, particularly in the control of broadleaf and grass weeds in various agricultural settings. This article delves into its biological activity, toxicological profile, and environmental impact, supported by relevant research findings and case studies.

Chemical Profile

This compound belongs to the class of aryl triazinones and is characterized by its ability to inhibit protoporphyrinogen oxidase (Protox), a critical enzyme in the heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage to plant cells, ultimately resulting in plant death.

The primary mechanism through which this compound exerts its herbicidal effects involves:

  • Inhibition of Protox : By blocking this enzyme, this compound disrupts the synthesis of heme, leading to increased levels of reactive oxygen species (ROS) within plant cells.
  • Targeting Resistant Weeds : It has been effectively used in managing herbicide-resistant weed populations, particularly those resistant to acetolactate synthase (ALS) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) inhibitors .

Acute and Chronic Toxicity

Research indicates that this compound exhibits low toxicity to mammals and birds. The following points summarize its toxicity profile:

  • Dermal and Oral Toxicity : Studies show no significant dermal toxicity at high doses (1000 mg/kg/day) in rats, with no evidence of carcinogenicity observed in long-term studies .
  • Developmental Toxicity : Increased susceptibility was noted in fetuses during developmental studies, indicating potential risks during gestation .

Environmental Impact

This compound's environmental dynamics reveal that it can affect non-target organisms:

  • Microbial Activity : It has been shown to reduce microbial activity significantly in soils over time without affecting microbial biomass carbon .
  • Aquatic Toxicity : The compound is slightly toxic to freshwater fish and invertebrates, with LC50 values indicating moderate risk to aquatic ecosystems .

Field Studies on Efficacy

  • Weed Management : In a study examining the efficacy of this compound against resistant weed species, it was found effective in controlling Conyza spp. and Euphorbia heterophylla, reducing selection pressure for resistant biotypes .
  • Impact on Crop Yield : Research indicated that while this compound can cause initial stunting in sensitive soybean varieties, most crops recover if environmental conditions stabilize post-application .

Research Findings

A summary table of key research findings related to this compound is presented below:

StudyFocusKey Findings
Castro et al. (2007)Developmental ToxicityIndicated potential developmental neurotoxicity in rats exposed during gestation.
Freitas et al. (2017)Antioxidant Enzyme ActivityThis compound altered antioxidant enzyme levels in amphibians, suggesting ecological implications.
Lourenço et al. (2015)Residual Soil ActivityFound significant residual activity affecting microbial dynamics up to 90 days after application.

Properties

IUPAC Name

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2N4O4S/c1-24(22,23)17-7-3-8(6(13)2-5(7)12)19-11(21)18(10(14)15)9(4-20)16-19/h2-3,10,17,20H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKMWPTUGSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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